

Core Identity: Physicochemical and Structural Characteristics

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Compound of Interest

Compound Name: Z-D-Dbu(Boc)-OH

CAS No.: 96186-30-0

Cat. No.: B556977

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Z-D-Dbu(Boc)-OH, identified by CAS number 96186-30-0, is a derivative of D-2,4-diaminobutyric acid (D-Dbu). Its structure is distinguished by two key protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amine ($N\alpha$) and a tert-butyloxycarbonyl (Boc) group on the side-chain gamma-amine ($N\gamma$). This dual protection is central to its utility.

A common point of ambiguity arises from stereochemical nomenclature. The "D" configuration of the diaminobutyric acid backbone corresponds to an "(S)" designation under IUPAC Cahn-Ingold-Prelog priority rules for this specific molecule.^{[1][2]} Understanding this is crucial for accurate documentation and synthesis planning.

Below is the chemical structure of **Z-D-Dbu(Boc)-OH**.

Caption: Chemical structure of **Z-D-Dbu(Boc)-OH**.

Table 1: Physicochemical Properties of **Z-D-Dbu(Boc)-OH**

Property	Value	Source(s)
CAS Number	96186-30-0	[1][2][3]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₆	[2][3][4]
Molecular Weight	352.38 g/mol	[4][5]
IUPAC Name	(3S)-4-[[[2-methylpropan-2-yl)oxy]carbonylamino]-3-[[[phenylmethoxy]carbonyl]amino]butanoic acid	[1]
Synonyms	(S)-4-(Boc-amino)-3-(Z-amino)butyric acid	[1][2]
Appearance	White to off-white powder	[6] (inferred)
Purity	Typically ≥95% (HPLC)	[2]

| InChI Key | KUMMZCONPFBQTC-ZDUSSCGKSA-N |[1][2] |

The Strategic Core: An Orthogonal Protection Scheme

The primary value of **Z-D-Dbu(Boc)-OH** lies in its orthogonal protecting groups. In peptide chemistry, "orthogonality" refers to the ability to remove one class of protecting group under a specific set of conditions without affecting another. This allows for precise, site-specific modifications.

- α -Benzyloxycarbonyl (Z) group: This group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[7]
- $N\gamma$ -tert-butyloxycarbonyl (Boc) group: This group is highly sensitive to moderately strong acids, such as trifluoroacetic acid (TFA), but is stable during hydrogenolysis and under basic conditions.[6][8]

This differential stability is the key to its utility. A researcher can selectively expose either the alpha-amine for peptide chain elongation or the side-chain amine for branching, cyclization, or conjugation.

Table 2: Protecting Group Lability

Reagent/Condition	N α -Z Group	N γ -Boc Group	Strategic Implication
Trifluoroacetic Acid (TFA)	Stable	Cleaved	Selective deprotection of the side-chain amine.
Piperidine	Stable	Stable	Compatible with standard Fmoc-SPPS chemistry.
H ₂ /Pd-C (Hydrogenolysis)	Cleaved	Stable	Selective deprotection of the alpha-amine.

| Anhydrous HF | Cleaved | Cleaved | Global deprotection during final cleavage in Boc-SPPS. |

Methodologies and Applications

Due to its N α -Z protection, **Z-D-Dbu(Boc)-OH** is not a standard building block for iterative solid-phase peptide synthesis (SPPS) using either Boc or Fmoc strategies, which require a temporary N α -protecting group. Instead, its strengths are leveraged in solution-phase synthesis and for specific placements within a solid-phase strategy.

Solution-Phase Peptide Synthesis (SPPS)

The stability of the Z-group makes this reagent ideal for solution-phase synthesis, where controlled, stepwise coupling is performed in a homogenous solvent system. This method offers advantages for producing shorter peptides or peptide fragments on a larger scale.

Protocol 1: General Solution-Phase Coupling

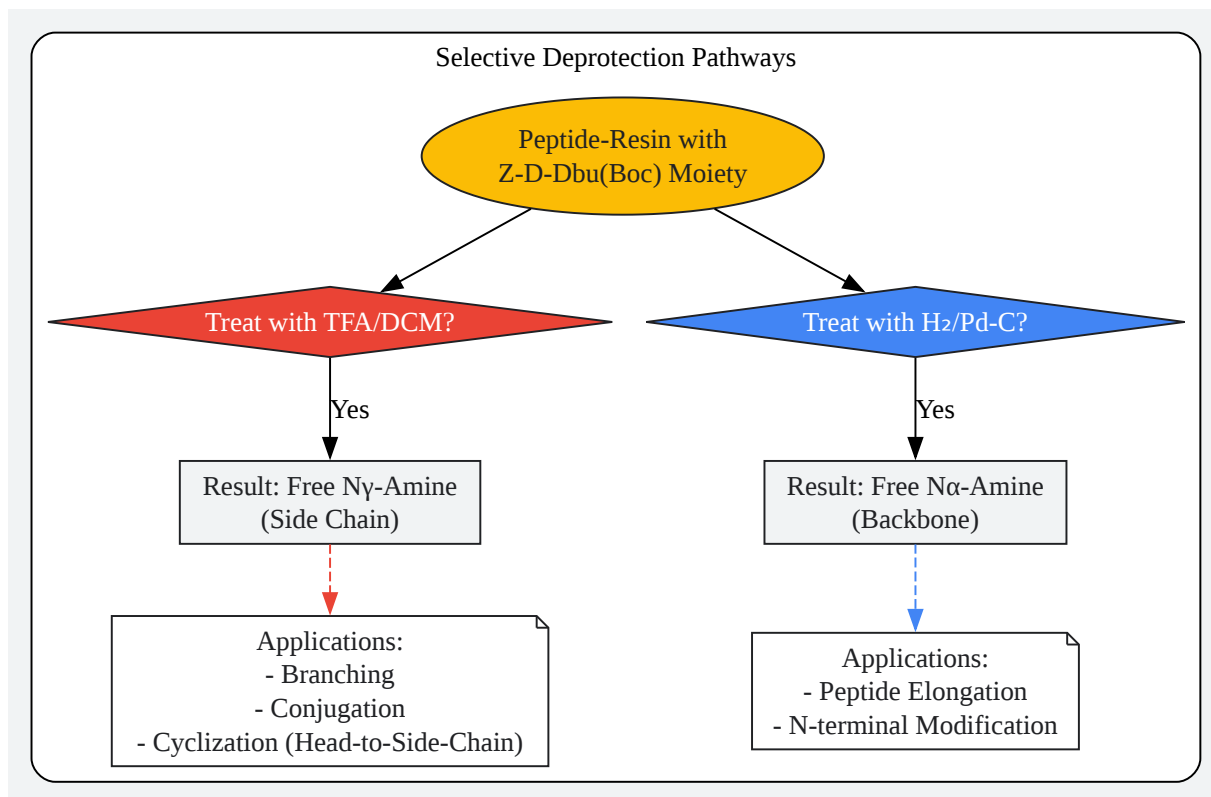
This protocol describes the coupling of **Z-D-Dbu(Boc)-OH** to a C-terminally protected amino acid (e.g., H-Gly-OMe·HCl).

- **Reactant Preparation:** In a round-bottom flask, dissolve **Z-D-Dbu(Boc)-OH** (1.0 eq) and an activating agent like HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
- **Activation:** Cool the solution to 0°C in an ice bath. Add a coupling reagent such as EDC·HCl (1.1 eq). Stir for 15-20 minutes to form the active ester. The formation of this intermediate is critical as it is more susceptible to nucleophilic attack by the amine than the free carboxylic acid, preventing side reactions and improving yield.
- **Amine Neutralization:** In a separate flask, dissolve the amino acid ester hydrochloride salt (H-Gly-OMe·HCl, 1.1 eq) in DMF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (1.2 eq) to neutralize the hydrochloride salt, freeing the nucleophilic primary amine. The choice of DIEA is deliberate; its steric bulk prevents it from participating in unwanted side reactions.
- **Coupling:** Add the neutralized amine solution to the activated **Z-D-Dbu(Boc)-OH** solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
- **Workup and Purification:** Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, perform an aqueous workup to remove water-soluble byproducts and excess reagents, and purify the resulting dipeptide by flash column chromatography.

Caption: Workflow for solution-phase coupling of **Z-D-Dbu(Boc)-OH**.

Strategic Deprotection and Modification

The true power of this reagent is realized in post-synthesis or intra-synthesis modifications. After incorporating the **Z-D-Dbu(Boc)-OH** moiety into a peptide, the orthogonal groups can be selectively removed.



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Caption: Decision workflow for orthogonal deprotection.

Protocol 2: Selective Ny-Boc Deprotection on Resin

This protocol is for exposing the side-chain amine for further modification while the peptide remains on the solid support.

- Resin Preparation: Swell the peptide-resin containing the **Z-D-Dbu(Boc)-OH** residue in Dichloromethane (DCM) for 20-30 minutes.
- Deprotection Cocktail: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.[9] The concentration can be adjusted based on the acid sensitivity of other side-chain

protecting groups, but 50% is standard for complete Boc removal.

- Reaction: Drain the DCM from the resin and add the TFA/DCM cocktail. Agitate gently for 30 minutes at room temperature.
- Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIEA in DCM (2x), and finally with DCM (3x) and DMF (3x) to prepare for the subsequent reaction (e.g., coupling another molecule to the side chain).[10]

Protocol 3: Selective N α -Z Deprotection (Solution Phase)

This protocol is typically performed after the peptide has been cleaved from the resin or for solution-phase fragments.

- Catalyst Preparation: Suspend the Z-protected peptide in a suitable solvent like Methanol, Ethanol, or THF. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight relative to the peptide).
- Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with an inert gas (N₂ or Argon) before introducing hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., via a balloon or a Parr shaker) and stir the suspension vigorously.
- Monitoring: The reaction progress can be monitored by the cessation of H₂ uptake or by analytical methods like LC-MS. Reactions are typically complete within 2-16 hours at room temperature.
- Workup: Safety Precaution: Pd/C is pyrophoric and must not be allowed to dry in the presence of air. Carefully vent the H₂ atmosphere and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] The filtrate, containing the peptide with a free N-terminal amine, can then be concentrated under reduced pressure.

Quality Control and Characterization

Verifying the identity and purity of **Z-D-Dbu(Boc)-OH** and any peptides synthesized with it is a non-negotiable step.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the presence of characteristic protons. Expect to see signals corresponding to the aromatic protons of the Z-group (~7.3 ppm), the benzylic CH_2 (~5.1 ppm), the nine equivalent protons of the Boc group (~1.4 ppm), and the protons of the diaminobutyric acid backbone.[11][12]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight. The $[\text{M}+\text{H}]^+$ ion for $\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_6$ would be expected at m/z 353.17. Fragmentation analysis can further confirm the structure, with characteristic losses of the Boc group (100 Da) or parts of the Z group.[13]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for assessing the purity of the starting material and the final peptide product. A purity of $\geq 98\%$ is often required for reliable synthesis.[3][14]

Conclusion

Z-D-Dbu(Boc)-OH is far more than a simple amino acid derivative; it is a strategic tool for molecular architects. Its value is not in its routine use but in its specific application to solve complex synthetic challenges. The orthogonal Z and Boc protecting groups provide researchers with a high degree of control, enabling the construction of branched peptides, side-chain-cyclized structures, and precisely modified bioconjugates.[1][15] By understanding the principles of its protection scheme and the causality behind the associated protocols, scientists in drug discovery and materials science can unlock new possibilities in the design of novel, high-value molecules.

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